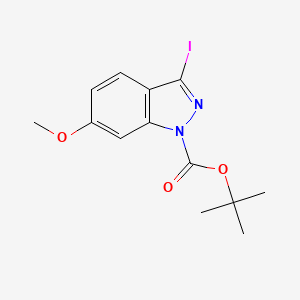

N-Boc-3-iodo-6-methoxy-1H-indazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tert-butyl 3-iodo-6-methoxyindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15IN2O3/c1-13(2,3)19-12(17)16-10-7-8(18-4)5-6-9(10)11(14)15-16/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLUAJJJPLQHSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)OC)C(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901186135 | |

| Record name | 1,1-Dimethylethyl 3-iodo-6-methoxy-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901186135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190319-68-6 | |

| Record name | 1,1-Dimethylethyl 3-iodo-6-methoxy-1H-indazole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-iodo-6-methoxy-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901186135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Boc 3 Iodo 6 Methoxy 1h Indazole

Strategic Approaches to the 6-Methoxy-1H-indazole Core Construction

Regioselective Indazole Ring Formation Protocols

The synthesis of N-substituted indazoles can be challenging, often resulting in a mixture of N1- and N2-alkylated products. beilstein-journals.org The choice of synthetic route and reaction conditions plays a crucial role in directing the regioselectivity. General approaches involve forming the indazole ring with the N-substituent already in place or introducing it after the ring is formed. nih.gov

Several methods have been developed for the regioselective synthesis of 1H-indazoles. These include:

Cyclization of o-aminobenzoximes: This method proceeds in the presence of a base.

Condensation of o-haloaryl carbonyls or salicylaldehydes with hydrazine. daneshyari.com

[3+2] Cycloadditions: This involves the reaction of arynes with diazo compounds or hydrazones. daneshyari.com

Diazotization of 2-alkylaniline derivatives followed by cyclization under basic conditions. daneshyari.com

The thermodynamic stability of the 1H-indazole tautomer is generally greater than the 2H-tautomer, which can be exploited to favor the formation of the desired N1-substituted product. beilstein-journals.orgnih.gov For instance, N-1 substituted indazoles can be obtained through thermodynamic equilibration using β-halo ester electrophiles in DMF. beilstein-journals.org

Synthesis and Functionalization Pathways of 6-Methoxy-Substituted Precursors

The synthesis of the 6-methoxy-1H-indazole core often starts from commercially available di- or trimethoxyaniline or benzaldehyde (B42025) derivatives. chim.it A silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones has been shown to be an efficient method for constructing a variety of 1H-indazoles, including those with a 6-methoxy substituent. nih.govacs.org This method is particularly useful for synthesizing 3-substituted indazoles that are otherwise difficult to obtain. nih.gov

The functionalization of the 6-methoxy-substituted precursor is a key step. For example, a silver(I)-mediated intramolecular oxidative C-H amination can be employed to construct the 1H-indazole ring system. nih.govacs.org

Directed Halogenation Methodologies for C3-Iodination in Indazole Systems

The introduction of an iodine atom at the C3 position of the indazole ring is a crucial step for further functionalization, often achieved through electrophilic halogenation.

Direct Iodination Protocols and Reagent Systems (e.g., I2/KOH, N-Iodosuccinimide)

Direct iodination of the indazole core at the C3 position is a common and effective strategy. Several reagent systems can be employed to achieve this transformation.

Iodine and Potassium Hydroxide (B78521) (I2/KOH): Treating an indazole with iodine and a base like potassium hydroxide in a polar solvent such as DMF is a widely used method to obtain 3-iodoindazoles in good yields. chim.itmdpi.com This method is often performed on unprotected indazoles. chim.it

N-Iodosuccinimide (NIS): NIS is another effective iodinating agent for indazoles. chim.itcommonorganicchemistry.com It can be used under basic conditions (KOH) in a solvent like dichloromethane (B109758). chim.it The use of hexafluoroisopropanol (HFIP) as a solvent has been found to facilitate the preparation of 3-halogenoindazoles under mild conditions. chim.it NIS is also used for various electrophilic iodinations and as a source of iodine in radical reactions. organic-chemistry.org

The following table summarizes common iodination conditions:

| Reagent System | Base | Solvent | Notes | Reference |

| I₂ | KOH | DMF | Good yields for unprotected indazoles. | chim.it |

| I₂ | K₂CO₃ | DMF | Used for diversely 5-substituted precursors. | chim.it |

| I₂ | Potassium tert-butoxide | THF | Excellent yields for 5- and 6-bromoindazoles. | chim.it |

| NIS | KOH | Dichloromethane | Basic conditions. | chim.it |

| NIS | - | HFIP | Mild conditions. | chim.it |

Mechanistic Insights into Regiospecific C3-Iodination

The regioselective C3-iodination of indazoles is driven by the electronic properties of the heterocyclic ring. The C3 position of the 1H-indazole is the most nucleophilic carbon, making it susceptible to electrophilic attack. The reaction with I₂/KOH likely proceeds through the formation of an iodinating species in situ, which then attacks the electron-rich C3 position. Preliminary mechanistic studies on similar halogenations suggest that the process is not a radical pathway. nih.gov

N1-tert-Butoxycarbonyl (Boc) Protection Strategies for 1H-Indazoles

Protection of the N1 position of the indazole ring with a tert-butoxycarbonyl (Boc) group is often a necessary step to control reactivity in subsequent reactions.

The N-H group of 1H-indazole is typically protected before further functionalization, such as alkylation or arylation. mdpi.com The Boc group is a common amine protecting group used for this purpose. google.com The protection is generally achieved by reacting the 3-iodo-1H-indazole with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in a solvent like acetonitrile. mdpi.com

The reaction conditions for Boc protection are summarized below:

| Reagent | Base | Catalyst | Solvent | Reference |

| (Boc)₂O | Triethylamine | DMAP | Acetonitrile | mdpi.com |

This protection strategy is crucial for preventing undesired side reactions at the N1 position during subsequent synthetic manipulations.

Installation of the N-Boc Protecting Group: Conditions and Selectivity

The protection of the indazole nitrogen is a crucial step to control the regioselectivity of subsequent reactions. The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in various conditions and its facile removal under acidic conditions. researchgate.netorganic-chemistry.org The installation of the N-Boc group onto the 3-iodo-6-methoxy-1H-indazole core is typically achieved by reacting the indazole with di-tert-butyl dicarbonate (Boc)₂O. nih.govresearchgate.net

The reaction conditions for N-Boc protection can influence the selectivity of the protection at the N-1 versus the N-2 position of the indazole ring. Generally, under mildly acidic conditions, regioselective protection at the N-2 position is favored. researchgate.netresearchgate.net Conversely, thermodynamic conditions tend to result in the more stable N-1 protected isomer. researchgate.netresearchgate.netchemicalbook.com For the synthesis of N-Boc-3-iodo-6-methoxy-1H-indazole, standard conditions often involve the use of a base such as triethylamine (TEA) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent, leading to high yields of the N-protected product. nih.gov

It is important to note that indazoles can be unselectively protected under strongly basic conditions, leading to a mixture of N-1 and N-2 isomers. researchgate.netresearchgate.net Therefore, careful control of the reaction conditions is essential to achieve the desired regioselectivity.

Table 1: Reaction Conditions for N-Boc Protection of Indazoles

| Reagent | Base | Catalyst | Conditions | Selectivity | Reference |

| (Boc)₂O | TEA | DMAP | Standard | High yield of N-protected indazole | nih.gov |

| (Boc)₂O | --- | --- | Mildly Acidic | N-2 protection | researchgate.netresearchgate.net |

| (Boc)₂O | --- | --- | Thermodynamic | N-1 protection | researchgate.netresearchgate.netchemicalbook.com |

| (Boc)₂O | Strong Base | --- | Strongly Basic | Mixture of N-1 and N-2 isomers | researchgate.netresearchgate.net |

Influence of N-Boc Protection on Indazole Reactivity and Stability

The introduction of the N-Boc group significantly alters the reactivity and stability of the indazole ring system. The Boc group is an electron-withdrawing group, which can deactivate the aromatic ring towards certain electrophilic substitutions. However, its primary role is to protect the N-H proton, allowing for selective functionalization at other positions of the indazole core.

The N-Boc group is known for its stability under a range of conditions, including those involving nucleophiles and bases, making it compatible with various subsequent reaction steps. organic-chemistry.org This stability is crucial for multi-step syntheses where other protecting groups might be cleaved.

However, the N-Boc group on indazoles can be labile under certain conditions. For instance, reports have shown that the N-Boc group can be cleaved during Suzuki-Miyaura cross-coupling reactions performed under microwave heating conditions. nih.gov This concomitant deprotection can be either a desired or an undesired side reaction, depending on the synthetic strategy. The stability of the N-Boc group is also influenced by the solvent and temperature, with thermal deprotection being possible at elevated temperatures. nih.gov

Optimization of Synthetic Routes and Emerging Technologies (e.g., Microwave-Assisted Synthesis)

Optimization of the synthetic route to this compound is crucial for improving efficiency, yield, and sustainability. Traditional thermal heating methods can sometimes lead to longer reaction times and the formation of byproducts. In this context, microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, often leading to dramatic rate enhancements and cleaner reactions. rsc.orgnih.gov

In the synthesis of indazole derivatives, microwave irradiation has been successfully employed for various transformations, including cross-coupling reactions. nih.govrasayanjournal.co.in For the synthesis of 3-aryl-NH-indazoles from 3-iodo-N-Boc indazoles, microwave-assisted Suzuki-Miyaura coupling has proven to be highly effective, leading to high yields of the desired product with simultaneous deprotection of the Boc group. nih.gov This approach highlights the potential of microwave technology to streamline synthetic sequences by combining multiple steps into a single operation. The use of microwave heating can also be beneficial in the installation of the N-Boc group itself, potentially reducing reaction times and improving yields.

The choice of catalyst and reaction conditions remains a critical aspect of optimization. For instance, in Suzuki-Miyaura couplings of N-Boc protected bromoindazoles, the selection of the palladium catalyst and the base can significantly impact the yield of the desired arylated product. rasayanjournal.co.in

Table 2: Comparison of Synthetic Methods

| Method | Key Features | Advantages | Disadvantages | Reference |

| Conventional Thermal Heating | Standard laboratory heating | Well-established procedures | Longer reaction times, potential for side products | nih.gov |

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating | Rapid reaction rates, higher yields, cleaner reactions | Requires specialized equipment, potential for unexpected reactivity (e.g., deprotection) | nih.govrsc.orgrasayanjournal.co.in |

Chemical Reactivity and Advanced Transformation Pathways of N Boc 3 Iodo 6 Methoxy 1h Indazole

Transition Metal-Catalyzed Cross-Coupling Reactions at the C3-Iodo Functionality

The carbon-iodine bond at the C3 position of the indazole ring is a prime site for transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, being weaker than C-Br and C-Cl bonds, facilitates oxidative addition to the metal center, a critical step in these catalytic cycles. mdpi.com This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the diversification of the indazole scaffold.

Palladium-Catalyzed C-C Bond Forming Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium catalysts are extensively used to forge new C-C bonds at the C3 position of N-Boc-3-iodo-6-methoxy-1H-indazole. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular frameworks.

The Suzuki-Miyaura coupling is a widely employed method for creating biaryl and heteroaryl-aryl structures. This reaction pairs the iodoindazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The N-Boc protecting group is often crucial for the success of this reaction, as unprotected indazoles can sometimes inhibit the catalyst. mdpi.comnih.gov For instance, the Suzuki-Miyaura coupling of N-Boc-3-iodo-5-methoxyindazole with various boronic acids using a palladium catalyst like Pd(PPh₃)₄ has been reported. nih.gov While thermal conditions were initially unsuccessful, microwave irradiation proved effective, leading to the desired 3-aryl-N-Boc-indazoles. nih.gov In some cases, the reaction can proceed with concomitant deprotection of the Boc group, directly yielding the 3-aryl-1H-indazole. nih.gov

The Sonogashira coupling enables the introduction of alkyne moieties at the C3 position. This reaction involves the coupling of the iodoindazole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. thieme-connect.dethieme-connect.de Sequential Sonogashira and Suzuki couplings have been demonstrated on dihalogenated indazoles, highlighting the chemoselectivity achievable due to the differential reactivity of the C-I and C-Br bonds. thieme-connect.dethieme-connect.de The C3-iodo position reacts preferentially, allowing for controlled, stepwise functionalization. thieme-connect.dethieme-connect.de

The Heck reaction provides a means to introduce vinyl groups by coupling the iodoindazole with an alkene in the presence of a palladium catalyst and a base. google.comnih.gov This reaction has been utilized in the synthesis of various indazole derivatives, including those with potential biological activity. google.com

Table 1: Examples of Palladium-Catalyzed C-C Bond Forming Reactions

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base | 3-Aryl-1H-indazole | nih.gov |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base | 3-Alkynyl-1H-indazole | thieme-connect.dethieme-connect.de |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | 3-Alkenyl-1H-indazole | google.comnih.gov |

Copper-Mediated Coupling Reactions

Copper-catalyzed or -mediated reactions offer an alternative and sometimes complementary approach to palladium-based methods for forming new bonds at the C3 position. beilstein-journals.orgbeilstein-journals.orgacs.orgnih.gov While palladium catalysis is more common for C-C bond formation with this compound, copper catalysis is particularly relevant for forming C-N and C-O bonds. For instance, Ullmann-type couplings, which traditionally use copper, can be employed to couple iodoindazoles with amines, alcohols, and thiols. Modern advancements have led to milder reaction conditions, often using copper(I) salts and various ligands. acs.org These reactions expand the range of accessible indazole derivatives to include those with amino, alkoxy, and thioether substituents at the C3 position.

Influence of Reaction Conditions on Yield, Selectivity, and Concomitant Deprotection

The outcome of transition metal-catalyzed cross-coupling reactions is highly dependent on the specific reaction conditions employed. Factors such as the choice of catalyst, ligand, base, solvent, and temperature can significantly influence the reaction's yield, selectivity, and the stability of the N-Boc protecting group. nih.govthieme-connect.de

Yield and Selectivity: The selection of the palladium catalyst and its associated ligands is critical. For Suzuki-Miyaura reactions, catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (B1210297) (Pd(OAc)₂) with various phosphine (B1218219) ligands are commonly used. mdpi.comnih.gov The choice of base, such as sodium carbonate, potassium carbonate, or cesium carbonate, and the solvent system (e.g., dioxane/water, DME/water) can also be crucial for achieving high yields. thieme-connect.de In some cases, the reactivity difference between C-I and other halogen substituents allows for selective, sequential couplings on polyhalogenated indazoles. thieme-connect.dethieme-connect.de

Concomitant Deprotection: The N-Boc group is known to be labile under certain conditions, particularly acidic and some basic or thermal conditions. nih.govarkat-usa.org In the context of cross-coupling reactions, the choice of base and temperature can lead to the in-situ removal of the Boc group. For example, while Suzuki-Miyaura coupling under certain conditions retains the Boc group, other conditions, especially with stronger bases or higher temperatures, can result in a one-pot coupling and deprotection sequence. nih.gov This can be a desirable outcome, providing a more streamlined synthesis of N-unsubstituted 3-functionalized indazoles. nih.gov For instance, the use of sodium carbonate as a base in a Suzuki coupling has been shown to be clean, whereas a stronger base like barium hydroxide (B78521) led to cleavage of other functional groups. thieme-connect.de

Reactions Involving the N1-Boc Protecting Group

The N-tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the indazole nitrogen, enhancing solubility and modulating the electronic properties of the heterocyclic ring to facilitate reactions at other positions. mdpi.com However, its removal is a key step in many synthetic sequences to yield the final target molecule or to allow for further functionalization at the N1 position.

Controlled N-Deprotection Methodologies

Acidic Conditions: The most common method for Boc deprotection is treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in dioxane or methanol. These conditions are typically efficient and proceed at room temperature.

Basic and Nucleophilic Conditions: While less common for carbamates, the N-Boc group on certain nitrogen heterocycles, including indazoles, can be removed under basic conditions. arkat-usa.org Reagents like sodium carbonate in refluxing DME have been reported to cleave the N-Boc group from indazoles. arkat-usa.org Sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) has also been shown to selectively deprotect N-Boc protected pyrazoles and benzimidazoles, suggesting its potential applicability to indazoles. arkat-usa.org

Thermal and Other Methods: Thermolytic removal of the Boc group at high temperatures (e.g., 180 °C) is another possibility, although it may not be suitable for thermally sensitive molecules. arkat-usa.org Mechanochemical methods, such as ball milling with p-toluenesulfonic acid, have also been developed as a solvent-free approach for Boc deprotection. scirp.org

Table 2: Selected Methods for N-Boc Deprotection of Heterocycles

| Reagent/Condition | Solvent | Temperature | Comments | Reference |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Standard acidic deprotection. | |

| Hydrochloric Acid (HCl) | Dioxane / Methanol | Room Temperature | Common acidic deprotection. | |

| Sodium Carbonate (Na₂CO₃) | Dimethoxyethane (DME) | Reflux | Basic deprotection condition. | arkat-usa.org |

| Sodium Borohydride (NaBH₄) | Ethanol (EtOH) | Room Temperature | Selective for certain heterocycles. | arkat-usa.org |

| p-Toluenesulfonic Acid | Solvent-free (Ball Milling) | Room Temperature | Mechanochemical method. | scirp.org |

Sequential and One-Pot Functionalizations Post-Deprotection

The strategic removal of the Boc group opens up pathways for further molecular elaboration, either in a stepwise manner or through elegant one-pot sequences.

Sequential Functionalization: A common synthetic strategy involves performing a cross-coupling reaction at the C3 position of this compound, followed by the deprotection of the N-Boc group. The resulting NH-indazole can then undergo a second functionalization reaction at the N1 position, such as N-arylation or N-alkylation. nih.gov This sequential approach allows for the controlled and independent introduction of substituents at both the C3 and N1 positions, providing access to a wide array of 1,3-disubstituted indazoles. nih.gov

One-Pot Procedures: More advanced synthetic strategies aim to combine multiple reaction steps into a single operation, which can improve efficiency and reduce waste. For example, a Suzuki cross-coupling reaction that results in concomitant deprotection of the Boc group can be directly followed by an N-arylation reaction in the same reaction vessel without isolating the intermediate NH-indazole. nih.gov Such one-pot sequences are highly valuable for rapidly building molecular complexity. researchgate.net The development of these procedures requires careful optimization of reaction conditions to ensure compatibility between the different catalytic cycles and reagents involved.

Reactivity Profile of the Indazole Heterocycle with 6-Methoxy Substitution

The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694) rings, possesses a unique electronic character. The introduction of a methoxy (B1213986) group at the C6 position significantly modulates the reactivity of the carbocyclic ring, influencing its susceptibility to both electrophilic and nucleophilic attack.

Electrophilic and Nucleophilic Aromatic Substitution Potentials

Electrophilic Aromatic Substitution:

The 6-methoxy group is a powerful activating group for electrophilic aromatic substitution (EAS). Through its electron-donating resonance effect (+M), it increases the electron density of the benzene ring, making it more nucleophilic. This activation is particularly pronounced at the positions ortho and para to the methoxy group, namely C5 and C7. Standard electrophilic reactions such as nitration, halogenation, and Friedel-Crafts reactions would be expected to proceed preferentially at these positions. The general mechanism involves the attack of the electron-rich aromatic ring on an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate, known as a sigma complex, followed by deprotonation to restore aromaticity. uci.edumasterorganicchemistry.com

The directing effect of the substituents on the indazole ring can be summarized as follows:

| Position | Substituent | Effect on Electrophilic Aromatic Substitution | Directing Preference |

| N1 | -Boc | Electron-withdrawing, deactivating | Meta-directing (relative to N1) |

| C6 | -OCH₃ | Electron-donating, activating | Ortho, Para-directing (C5, C7) |

Given these competing influences, the outcome of an electrophilic substitution reaction on this compound would likely be a mixture of products, with substitution at C7 and C5 being the most probable, favored by the strong activating effect of the methoxy group.

Nucleophilic Aromatic Substitution:

Conversely, the indazole ring, particularly with the electron-donating 6-methoxy group, is not primed for classical nucleophilic aromatic substitution (SNAr). SNAr reactions typically require the presence of strong electron-withdrawing groups (e.g., -NO₂) to stabilize the negative charge of the intermediate Meisenheimer complex. nih.govjuniperpublishers.comyoutube.com The electron-rich nature of the 6-methoxy-substituted ring makes it a poor substrate for attack by nucleophiles. Therefore, direct displacement of other substituents on the benzene ring by nucleophiles is generally not a feasible pathway for this compound under standard SNAr conditions.

Stereoelectronic Effects of the Methoxy and Iodo Substituents on Ring Reactivity

The reactivity of this compound is governed by a combination of electronic and steric effects imparted by its substituents.

6-Methoxy Group: This group exerts a strong +M (mesomeric or resonance) effect and a weaker -I (inductive) effect. The resonance effect, which donates electron density to the ring, is dominant and significantly increases the ring's nucleophilicity, especially at the C5 and C7 positions. rsc.orglibretexts.org This electronic enrichment is crucial for facilitating electrophilic substitution reactions.

3-Iodo Group: The iodine atom at the C3 position has several key impacts. Electronically, it is weakly deactivating due to its inductive effect. However, its most significant chemical characteristic is its role as an excellent leaving group in transition metal-catalyzed cross-coupling reactions. thieme-connect.deresearchgate.net The large atomic radius and high polarizability of the carbon-iodine bond make it susceptible to oxidative addition by low-valent metal catalysts, such as palladium(0). researchgate.net

Exploration of Other Significant Chemical Transformations

The true synthetic power of this compound lies in its capacity to undergo a wide array of palladium-catalyzed cross-coupling reactions, leveraging the reactive C-I bond at the 3-position. These transformations allow for the construction of complex molecular architectures through the formation of new carbon-carbon and carbon-nitrogen bonds.

Alkylation, Alkenylation, Arylation, and Amination

The 3-iodo functionality is a versatile handle for introducing a variety of substituents onto the indazole core.

Alkylation: While direct alkylation at the C3 position is not standard, N-alkylation at the N1 or N2 positions is a common reaction for indazoles. The regioselectivity of N-alkylation is heavily influenced by the steric and electronic nature of existing substituents and the reaction conditions employed. acs.org

Alkenylation and Arylation (C-C Coupling): The C3-iodo group is ideally suited for palladium-catalyzed cross-coupling reactions to form new C-C bonds.

Suzuki-Miyaura Coupling: This reaction pairs the 3-iodoindazole with an organoboron reagent (boronic acid or ester) to form a C-C bond, enabling the introduction of diverse aryl or vinyl groups. nih.govmdpi.com The N-Boc protecting group is frequently employed in these reactions to ensure selectivity. nih.gov

Sonogashira Coupling: This reaction couples the 3-iodoindazole with a terminal alkyne, providing access to 3-alkynylindazoles. thieme-connect.dethieme-connect.de These products can serve as precursors for further synthetic elaborations.

Heck Coupling: This reaction involves the coupling of the 3-iodoindazole with an alkene to form a new C-C bond at the C3 position, yielding 3-vinylindazole derivatives. beilstein-journals.org

The general conditions for these palladium-catalyzed reactions are summarized below:

| Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Result |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | 3-Aryl/Vinyl-indazole |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | 3-Alkynyl-indazole |

| Heck | Alkene | Pd(OAc)₂, PPh₃ | 3-Vinyl-indazole |

Amination (C-N Coupling):

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the C3 position of the indazole and a primary or secondary amine. rsc.org This method is a powerful tool for synthesizing 3-aminoindazole derivatives, which are important pharmacophores. The reaction typically employs a palladium precatalyst and a specialized phosphine ligand.

These transformations highlight the role of this compound as a key building block, where the iodo group acts as a linchpin for molecular diversification through reliable and versatile cross-coupling chemistry.

Mechanistic and Kinetic Investigations of N Boc 3 Iodo 6 Methoxy 1h Indazole Transformations

Elucidation of Reaction Pathways and Catalytic Cycles in Cross-Coupling

The C-I bond at the 3-position of the N-Boc-3-iodo-6-methoxy-1H-indazole is a prime site for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions provide efficient routes to form new carbon-carbon bonds.

The generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions, which is applicable to this compound, involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.govyoutube.comnih.gov

Oxidative Addition: The catalytic cycle initiates with the oxidative addition of the this compound to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-iodine bond, forming a square planar palladium(II) intermediate. nih.govyoutube.com The reactivity of the aryl halide in this step generally follows the order I > Br > Cl > F, making the iodo-indazole a highly reactive substrate. nih.gov

Transmetalation: In this step, the organic group from the coupling partner (e.g., an organoboron compound in Suzuki-Miyaura coupling or a terminal alkyne in Sonogashira coupling) is transferred to the palladium(II) center. This process typically requires a base to activate the organoboron species in Suzuki-Miyaura reactions. nih.gov

Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate, which forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst, allowing the catalytic cycle to continue. nih.govyoutube.com

A notable aspect in the reactions of N-Boc protected indazoles is the potential for concomitant deprotection of the Boc group, especially under microwave heating conditions. This can lead to the formation of the NH-indazole product alongside or instead of the desired N-Boc protected product.

Below is a representative table of conditions for Suzuki-Miyaura cross-coupling reactions involving similar N-protected 3-iodoindazoles.

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 85 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 78 |

This table presents representative data for Suzuki-Miyaura reactions of N-protected 3-iodoindazoles based on literature for analogous systems.

Kinetic Studies of Key Reaction Steps and Rate-Determining Processes

Kinetic studies are essential for understanding the factors that control the rate of a reaction. For palladium-catalyzed cross-coupling reactions of aryl halides, the oxidative addition step is often considered the rate-determining step of the catalytic cycle. nih.gov The strength of the carbon-halogen bond plays a significant role, with the weaker C-I bond leading to a faster reaction rate compared to C-Br or C-Cl bonds.

While specific kinetic data for the transformations of this compound are not extensively reported, general principles from studies on related heteroaryl halides can be applied. For instance, the choice of phosphine (B1218219) ligand can dramatically affect the rate of oxidative addition and subsequent steps. Electron-rich and bulky phosphine ligands are known to accelerate the oxidative addition and reductive elimination steps.

The following table outlines the relative reaction rates observed for the Suzuki-Miyaura coupling of different aryl halides, which provides a general kinetic trend.

| Aryl Halide | Relative Rate | Bond Dissociation Energy (kcal/mol) |

| Aryl Iodide | Fastest | ~65 |

| Aryl Bromide | Intermediate | ~81 |

| Aryl Chloride | Slowest | ~96 |

This table illustrates the general trend in reactivity for aryl halides in Suzuki-Miyaura cross-coupling reactions.

Application of Spectroscopic Techniques for In Situ Monitoring and Intermediate Characterization

In situ spectroscopic techniques are powerful tools for monitoring the progress of a reaction in real-time and for detecting and characterizing transient intermediates. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy can provide valuable insights into the reaction mechanism.

For the transformations of this compound, in situ NMR spectroscopy could be employed to track the consumption of the starting material and the formation of the product and any intermediates. researchgate.net For example, ³¹P NMR can be used to monitor the changes in the phosphorus-containing ligands coordinated to the palladium center throughout the catalytic cycle. ¹H and ¹³C NMR can provide information on the structural changes occurring in the indazole core and the coupling partners.

In situ FTIR spectroscopy can also be a valuable technique for monitoring these reactions by tracking the changes in vibrational frequencies of key functional groups, such as the C-I bond of the starting material and the newly formed C-C bond in the product.

While specific in situ spectroscopic studies on this compound are not widely available in the literature, the application of these techniques to similar palladium-catalyzed cross-coupling reactions has been well-documented.

Isotopic Labeling Experiments to Probe Reaction Intermediates and Transition States

Isotopic labeling is a sophisticated technique used to elucidate reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. By replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), it is possible to gain detailed information about bond-breaking and bond-forming steps, as well as the nature of intermediates and transition states. rsc.orgresearchgate.net

In the context of this compound transformations, isotopic labeling could be employed in several ways:

Deuterium (B1214612) Labeling: The kinetic isotope effect (KIE) can be measured by comparing the reaction rates of the non-deuterated and a specifically deuterated substrate. For example, if a C-H bond is broken in the rate-determining step, a significant KIE would be observed. While not directly applicable to the C-I bond cleavage, deuterium labeling of the methoxy (B1213986) group or the aromatic ring could provide insights into any unforeseen C-H activation side reactions. researchgate.netnih.gov

¹³C Labeling: Incorporating a ¹³C label at the 3-position of the indazole ring would allow for the direct observation of the carbon atom involved in the cross-coupling reaction using ¹³C NMR spectroscopy. This can help to confirm the connectivity of the final product and to study the electronic environment of this carbon atom in any palladium-bound intermediates.

¹⁵N Labeling: Introducing a ¹⁵N label into the indazole ring system would enable the use of ¹⁵N NMR spectroscopy to probe the electronic changes at the nitrogen atoms during the reaction. rsc.orgresearchgate.net This could be particularly useful for understanding the influence of the N-Boc protecting group and the indazole nitrogen atoms on the catalytic cycle.

Although specific isotopic labeling studies on this compound are not prominently featured in the literature, the principles of these experiments are widely applied in mechanistic organic chemistry and would be invaluable for a detailed understanding of its reactivity.

Computational and Theoretical Chemistry Studies on N Boc 3 Iodo 6 Methoxy 1h Indazole and Its Derivatives

Quantum Chemical Calculations for Structural and Electronic Properties (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the structural and electronic characteristics of N-Boc-3-iodo-6-methoxy-1H-indazole. DFT methods, such as B3LYP with basis sets like 6-311+G(d,p), are frequently used to perform geometry optimizations and calculate a wide array of molecular properties for indazole derivatives. nih.govrsc.org

Structural Properties: The optimized geometry of this compound reveals a nearly planar indazole core. The bulky tert-butoxycarbonyl (Boc) group attached to the N1 position introduces steric hindrance that can influence the planarity of the indazole ring system and the orientation of the substituents. Key structural parameters that can be determined include bond lengths, bond angles, and dihedral angles. For instance, the C3-I bond is a significant feature, and its length is a determinant of its reactivity in cross-coupling reactions. The C6-O bond of the methoxy (B1213986) group and the N1-C(O) bond of the Boc group are also of great interest.

Electronic Properties: The electronic properties of this compound dictate its reactivity and potential applications. DFT calculations provide access to several key electronic descriptors:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For substituted indazoles, these values are sensitive to the nature and position of the substituents. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution on the molecule's surface. It identifies electrophilic and nucleophilic sites, which is critical for predicting how the molecule will interact with other reagents. In this compound, the oxygen atoms of the methoxy and Boc groups, as well as the nitrogen atoms of the indazole ring, are expected to be regions of negative potential (nucleophilic), while the hydrogen atoms and the region around the iodine atom may exhibit positive potential (electrophilic). nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions. It can quantify charge transfer between orbitals, revealing the nature of delocalization and hyperconjugative interactions within the molecule. For instance, NBO analysis can elucidate the interactions between the lone pairs of the nitrogen and oxygen atoms with the antibonding orbitals of the indazole ring. asianresassoc.org

Fukui Indices: These indices are derived from conceptual DFT and are used to predict the local reactivity of different atomic sites within the molecule towards nucleophilic, electrophilic, and radical attacks. For substituted indazoles, Fukui indices can help rationalize the regioselectivity observed in various reactions. nih.gov

Table 1: Representative Calculated Electronic Properties of Substituted Indazoles This table presents typical data obtained from DFT calculations on indazole derivatives. Specific values for this compound would require dedicated computational studies.

| Property | Typical Value Range for Substituted Indazoles | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.5 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.0 to -2.5 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 4.0 to 5.5 eV | Indicates chemical stability and reactivity. |

| Dipole Moment | 2.0 to 5.0 D | Reflects the overall polarity of the molecule. |

Modeling of Reaction Mechanisms and Transition States using Advanced Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of reactions involving this compound. By modeling the potential energy surface of a reaction, chemists can identify intermediates, and more importantly, the transition states that connect them. This information is crucial for understanding reaction kinetics and selectivity.

Reaction Mechanisms: The C3-iodo functionality of this compound makes it a prime substrate for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. Computational modeling can elucidate the catalytic cycles of these reactions, including the key steps of oxidative addition, transmetalation, and reductive elimination. mdpi.com For example, in a Suzuki-Miyaura coupling, DFT calculations can model the interaction of the iodo-indazole with the palladium catalyst and the boronic acid coupling partner.

Similarly, the synthesis of the indazole scaffold itself, for instance, through an intramolecular Ullmann-type reaction, can be studied computationally. researchgate.net Such studies can reveal the role of the catalyst, ligands, and solvent in facilitating the cyclization process.

Transition State Theory: The identification of transition state structures is a cornerstone of mechanistic studies. Advanced computational methods are used to locate these first-order saddle points on the potential energy surface. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is directly related to the reaction rate. By comparing the activation energies of different possible reaction pathways, the most favorable mechanism can be determined.

For instance, in the N-alkylation of indazoles, DFT calculations have been used to differentiate between N1 and N2 substitution by locating the respective transition states and evaluating their relative energies. nih.gov These calculations can account for factors such as chelation and non-covalent interactions that influence regioselectivity.

Conformational Analysis and Energy Landscapes of the Indazole Scaffold

The indazole scaffold is generally planar, but the presence of substituents, particularly the bulky N-Boc group, can lead to different conformations. nih.gov Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies.

Energy Landscapes: The potential energy surface of this compound can be explored by systematically varying key dihedral angles, such as those associated with the rotation of the Boc group and the methoxy group. This allows for the construction of a conformational energy landscape, which maps the energy of the molecule as a function of its geometry. The minima on this landscape correspond to stable conformers, while the saddle points represent the transition states for conformational interconversion.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound This table highlights the important dihedral angles that would be investigated in a conformational analysis.

| Dihedral Angle | Atoms Involved | Significance |

|---|---|---|

| τ1 | C(indazole)-N1-C(O)-O(Boc) | Describes the orientation of the Boc group relative to the indazole ring. |

| τ2 | C5-C6-O-C(methyl) | Describes the orientation of the methoxy group. |

In Silico Prediction of Spectroscopic Signatures for Experimental Validation

Computational methods can predict various spectroscopic properties of this compound, which can be used to validate experimental data or to aid in the identification of the compound and its derivatives.

NMR Spectroscopy: DFT calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. nih.govnih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be determined relative to a reference standard like tetramethylsilane (B1202638) (TMS). These predicted spectra can be invaluable for assigning the signals in experimental NMR spectra, especially for complex molecules with many overlapping peaks. The calculated chemical shifts are sensitive to the molecular geometry, so a proper conformational analysis is a prerequisite for accurate predictions.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for infrared (IR) and Raman spectroscopy can also be calculated using DFT. capes.gov.br These calculations provide a theoretical vibrational spectrum that can be compared with experimental data. Each calculated vibrational mode can be visualized, allowing for the assignment of specific spectral bands to the stretching, bending, and torsional motions of different functional groups within the molecule. This can be particularly useful for identifying the characteristic vibrations of the indazole ring, the C=O stretch of the Boc group, and the C-O stretch of the methoxy group.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. indexcopernicus.com TD-DFT calculations can determine the excitation energies and oscillator strengths of the electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum. These calculations can help to understand the nature of the electronic transitions, for example, whether they are π→π* or n→π* transitions, and how they are affected by the substituents on the indazole core.

N Boc 3 Iodo 6 Methoxy 1h Indazole As a Strategic Building Block in Advanced Organic Synthesis

Facile Synthesis of Diverse Indazole Analogues and Complex Heterocyclic Systems

N-Boc-3-iodo-6-methoxy-1H-indazole serves as a versatile and strategic building block for the synthesis of a wide array of indazole analogues and more complex heterocyclic systems. The presence of the Boc (tert-butoxycarbonyl) protecting group on the indazole nitrogen and the iodo group at the 3-position allows for selective and sequential functionalization, making it a valuable intermediate in organic synthesis.

The reactivity of the C-I bond at the 3-position enables various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, Suzuki-Miyaura coupling with various boronic acids or esters introduces aryl, heteroaryl, or alkyl substituents at the 3-position. Similarly, Sonogashira coupling with terminal alkynes provides access to 3-alkynylindazole derivatives. The Buchwald-Hartwig amination allows for the introduction of diverse amine functionalities. These transformations are often high-yielding and tolerate a broad range of functional groups, providing a straightforward route to a library of 3-substituted-6-methoxy-1H-indazoles after the removal of the Boc protecting group.

Beyond simple analogues, this building block is instrumental in the construction of more intricate heterocyclic frameworks. The functional groups introduced via cross-coupling can participate in subsequent intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems containing the indazole core. For example, a 3-alkynylindazole derivative can undergo cyclization to form a pyrazolo[1,5-a]quinoline (B13874262) system, or a suitably functionalized 3-arylindazole can be used to construct indazolo[3,2-b]quinazolinones.

The following table summarizes some of the key transformations of this compound:

| Reaction Type | Reagents and Conditions | Product Type |

| Suzuki-Miyaura Coupling | ArB(OH)₂, Pd catalyst, base | 3-Aryl-6-methoxy-1H-indazoles |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 3-Alkynyl-6-methoxy-1H-indazoles |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | 3-Amino-6-methoxy-1H-indazoles |

| Heck Coupling | Alkene, Pd catalyst, base | 3-Alkenyl-6-methoxy-1H-indazoles |

| Stille Coupling | Organostannane, Pd catalyst | 3-Alkyl/Aryl-6-methoxy-1H-indazoles |

Development of Chemical Probes and Labeled Compounds for Research Applications

The structural features of this compound make it an excellent starting material for the development of chemical probes and labeled compounds. mskcc.orgsnv63.ru Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of their function in a cellular or in vivo context. mskcc.orgsnv63.runih.gov The ability to readily introduce various functionalities at the 3-position of the indazole core allows for the synthesis of probes with tailored properties, such as affinity, selectivity, and imaging capabilities.

For instance, fluorescent dyes can be attached to the indazole scaffold via the 3-position to create fluorescent probes for use in microscopy and flow cytometry. These probes can be used to visualize the localization and dynamics of their target proteins within cells. Similarly, biotin (B1667282) or other affinity tags can be incorporated to facilitate the isolation and identification of protein binding partners through techniques like affinity purification coupled with mass spectrometry.

Furthermore, the iodo group itself can be utilized for the introduction of radioisotopes, leading to the creation of radiolabeled compounds for use in imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). For example, the introduction of radioactive iodine isotopes (e.g., ¹²³I, ¹²⁴I, or ¹³¹I) can be achieved through isotopic exchange reactions. These radiolabeled indazole derivatives can serve as imaging agents to non-invasively monitor the distribution and abundance of a specific target in living organisms, which is particularly valuable in drug development and disease diagnosis.

The versatility of this building block in probe development is highlighted in the following table:

| Probe Type | Modification at 3-position | Research Application |

| Fluorescent Probe | Attachment of a fluorophore | Cellular imaging, flow cytometry |

| Affinity Probe | Incorporation of biotin or other tags | Target identification, pull-down assays |

| Radiolabeled Compound | Introduction of a radioisotope (e.g., ¹²⁴I) | PET/SPECT imaging, biodistribution studies |

Contribution to Novel Synthetic Methodology Development

The utility of this compound extends beyond its direct application in the synthesis of target molecules; it also contributes to the development of new synthetic methodologies. The unique reactivity of the indazole ring system and the strategic placement of the iodo and Boc groups provide a platform for exploring and optimizing novel chemical transformations.

For example, the development of new palladium-catalyzed cross-coupling reactions or the refinement of existing ones can be explored using this compound as a model substrate. Researchers can investigate the efficacy of new catalysts, ligands, or reaction conditions for challenging coupling partners. The well-defined structure and predictable reactivity of this compound allow for a clear assessment of the success and limitations of a new method.

Moreover, the synthesis of this building block itself can drive the development of more efficient and scalable synthetic routes for substituted indazoles. nih.govcaribjscitech.comgoogle.com The challenges associated with regioselective iodination and N-protection of the indazole core can inspire the creation of novel synthetic strategies that are applicable to a broader range of heterocyclic compounds.

The development of cascade reactions, where multiple bond-forming events occur in a single synthetic operation, is another area where this building block can play a significant role. The functional handles present in this compound and its derivatives can be exploited to design and test novel tandem reaction sequences, leading to the rapid construction of complex molecular architectures from simple starting materials.

Role in the Construction of Functional Organic Materials (Theoretical and Design Aspects)

While direct applications in functional organic materials are still emerging, the theoretical and design aspects of incorporating the this compound scaffold into such materials are of significant interest. The indazole core is a planar, aromatic system with a dipole moment, which can influence the electronic and photophysical properties of a material.

In the design of organic light-emitting diodes (OLEDs), for example, the indazole moiety could be incorporated into the structure of the emissive layer or host material. The methoxy (B1213986) group is an electron-donating group, which can affect the highest occupied molecular orbital (HOMO) energy level, while the substituent at the 3-position can be varied to tune the lowest unoccupied molecular orbital (LUMO) energy level. This ability to modulate the electronic properties is crucial for achieving efficient and color-tunable light emission.

Furthermore, the potential for forming intermolecular hydrogen bonds and π-π stacking interactions with the indazole ring system can influence the solid-state packing and morphology of organic materials. These factors are critical for charge transport in organic field-effect transistors (OFETs) and the efficiency of organic photovoltaic (OPV) devices.

Theoretical calculations and computational modeling can be employed to predict the electronic structure, photophysical properties, and solid-state organization of materials containing the 6-methoxy-1H-indazole core. By systematically varying the substituent at the 3-position, a virtual library of potential materials can be screened to identify candidates with desirable properties for specific applications. This compound serves as a key starting point for the synthesis of these theoretically designed materials, allowing for the experimental validation of the computational predictions.

Emerging Research and Future Directions in N Boc 3 Iodo 6 Methoxy 1h Indazole Chemistry

Sustainable and Green Chemistry Approaches in Synthetic Design and Execution

The principles of green chemistry are increasingly influencing the synthetic strategies for complex molecules, including indazole derivatives. benthamdirect.comrsc.org The traditional synthesis of indazoles often involves the use of hazardous materials and costly metal catalysts like palladium. researchgate.net To address these challenges, researchers are actively developing more sustainable and economically viable methods.

A notable green approach involves the elimination of metal catalysts altogether. researchgate.net One such method utilizes less hazardous starting materials and proceeds through a two-step synthesis of 1H-indazole derivatives via an arylhydrazone intermediate. researchgate.net This process relies on a simple ipso substitution for carbon-nitrogen bond formation, replacing the need for copper or expensive palladium catalysts. researchgate.net The use of greener solvents is also a key aspect of sustainable synthesis. For instance, polyethylene (B3416737) glycol (PEG-400) has been successfully employed as a green solvent for the synthesis of 2H-indazoles. acs.org

Recent advancements have also focused on photo-organic synthesis, which utilizes visible light to drive reactions, further reducing the reliance on metal catalysts and harsh reaction conditions. rsc.org A metal- and hydrogen-source-free deoxygenative cyclization of o-carbonyl azobenzene (B91143) under visible light has been developed, showcasing a novel and efficient pathway to indazole synthesis. rsc.org

Another sustainable strategy involves the use of heterogeneous catalysts that can be easily recovered and reused. Copper oxide nanoparticles supported on activated carbon have proven to be effective for the synthesis of 2H-indazoles and quinazolines in a one-pot reaction. acs.org The use of agro-waste sourced catalysts is also being explored as an eco-friendly approach. benthamdirect.com These green chemistry approaches not only reduce the environmental impact of chemical synthesis but also often lead to more efficient and cost-effective processes.

Development of Novel Catalytic Systems for Enhanced Reactivity, Selectivity, and Sustainability

The development of novel catalytic systems is paramount for improving the synthesis of functionalized indazoles, offering enhanced reactivity, selectivity, and sustainability. benthamdirect.combohrium.com Transition-metal catalysts, particularly those based on copper and palladium, have been instrumental in advancing indazole synthesis. benthamdirect.combohrium.commit.edu

Copper-catalyzed systems have shown significant promise. For instance, a highly C3-selective allylation of 1H-N-(benzoyloxy)indazoles has been achieved using copper hydride (CuH) catalysis, enabling the efficient preparation of C3-allyl 1H-indazoles with quaternary stereocenters. mit.eduacs.org This method employs an "umpolung" strategy, where the indazole acts as an electrophile rather than the conventional nucleophile. mit.edu Furthermore, copper(I) oxide has been utilized in the intramolecular Ullmann-type cyclization of hydrazones to form 1H-indazoles, offering an inexpensive and less toxic alternative to other transition metals. acs.org

Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, have been effectively used for the C-3 arylation of 3-iodo-N-boc indazole. researchgate.net These reactions can be carried out under microwave irradiation, significantly reducing reaction times. researchgate.net

Beyond transition metals, acid-base catalysis also plays a crucial role in enhancing the efficiency and selectivity of indazole synthesis. benthamdirect.combohrium.com The choice of base can significantly impact the outcome of the reaction. For example, in the Ullmann cyclization, the use of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) was found to be optimal, while a more basic amidine like TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) led to poorer reactivity. acs.org

The quest for sustainability has also driven the development of catalytic systems that operate under milder conditions and utilize greener solvents. acs.org The use of heterogeneous catalysts, such as copper oxide nanoparticles on activated carbon, allows for easy separation and recycling of the catalyst, contributing to a more sustainable process. acs.org

Implementation of Flow Chemistry and Continuous Processing Methodologies

While specific examples of flow chemistry and continuous processing for the synthesis of N-Boc-3-iodo-6-methoxy-1H-indazole are not yet widely reported in the reviewed literature, the principles of this technology offer significant potential for the production of indazole derivatives. Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, provides several advantages, including improved safety, better heat and mass transfer, enhanced reaction control, and the potential for seamless integration of reaction and purification steps.

The development of a selective and scalable N1-indazole alkylation, which was successfully demonstrated on a 100 g scale, highlights the type of process that could be readily adapted to a continuous flow setup. rsc.org The ability to safely handle potentially energetic intermediates and reactions, a key concern in large-scale synthesis, is a significant benefit of flow reactors. rsc.org

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of chemical synthesis, including the synthesis of complex molecules like this compound. nih.govbeilstein-journals.org These powerful computational tools can analyze vast datasets of chemical reactions to predict outcomes, optimize reaction conditions, and even propose novel synthetic routes. pharmaceutical-technology.comnih.gov

One of the key applications of ML in chemistry is the prediction of reaction performance. pharmaceutical-technology.com By training models on existing reaction data, researchers can predict the yield of a reaction with a high degree of accuracy, even for substrates that have not been previously tested. pharmaceutical-technology.com This predictive capability can save significant time and resources by minimizing the need for extensive experimental screening. For instance, a random forest model has been successfully used to predict the yields of C-N cross-coupling reactions. pharmaceutical-technology.com

ML models, particularly neural networks, can also be used to predict suitable reaction conditions, including catalysts, solvents, reagents, and temperature. beilstein-journals.orgnih.gov These models are trained on large reaction databases and can provide valuable initial guidance for chemists, accelerating the development of new synthetic methods. beilstein-journals.orgnih.gov

In the context of retrosynthesis, the process of working backward from a target molecule to identify potential starting materials, ML is also making significant strides. Transfer learning techniques are being employed to enhance the performance of computer-aided synthesis planning (CASP) tools for heterocycle retrosynthesis. acs.org For example, a mixed fine-tuned model has shown improved accuracy in predicting the disconnection of an indazole ring, a crucial step in planning its synthesis. acs.org

The application of these technologies to the synthesis of this compound could lead to the discovery of more efficient and novel synthetic pathways, the optimization of existing procedures, and a deeper understanding of the underlying reaction mechanisms. As the availability of high-quality chemical data increases, the predictive power and utility of AI and ML in chemical synthesis will undoubtedly continue to grow.

常见问题

Q. What are the typical synthetic routes for preparing N-Boc-3-iodo-6-methoxy-1H-indazole, and what reaction conditions are critical for success?

- Methodological Answer : The synthesis often involves sequential functionalization of the indazole core. A common approach includes:

Protection : Introducing the Boc (tert-butoxycarbonyl) group to the indazole nitrogen under anhydrous conditions using di-tert-butyl dicarbonate and a base like DMAP in THF .

Iodination : Electrophilic iodination at the 3-position using iodine (I₂) and potassium hydroxide (KOH) in DMF at 20°C for 3 hours, as demonstrated in analogous iodinated indazole syntheses .

- Key Parameters :

- Solvent : Polar aprotic solvents (e.g., DMF) enhance iodine solubility and reaction efficiency.

- Temperature : Room temperature minimizes side reactions like deprotection.

- Time : Prolonged reaction times (>3 hours) risk over-iodination or decomposition.

Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy at C6, iodine at C3) via chemical shifts and coupling constants. For example, the methoxy group typically resonates at δ 3.8–4.0 ppm in ¹H NMR.

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex aromatic systems .

- X-ray Crystallography : Provides unambiguous structural confirmation. SHELX programs are widely used for small-molecule refinement, ensuring accurate bond-length and angle measurements .

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., iodine’s characteristic M+2 peak) .

Advanced Research Questions

Q. How can researchers optimize iodination reactions to maximize yield and minimize byproducts in this compound synthesis?

- Methodological Answer :

- Variable Screening :

- Byproduct Mitigation :

- Use scavengers (e.g., sodium thiosulfate) to quench excess iodine.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Combine NMR, HRMS, and X-ray data to address discrepancies. For example, ambiguous NOE signals in NMR can be resolved via crystallography .

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reagents to clarify assignments in crowded spectral regions.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts and validate experimental data .

Q. How does the Boc group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The bulky Boc group reduces reactivity at the indazole nitrogen but stabilizes the intermediate during Suzuki-Miyaura couplings.

- Protection-Deprotection : Boc removal (e.g., TFA in DCM) post-coupling allows further functionalization. Example protocol:

- React with Pd(PPh₃)₄, aryl boronic acid, and K₂CO₃ in THF/water (3:1) at 80°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。